BenchChemオンラインストアへようこそ!

Deoxynojirimycin

Diabetes α-Glucosidase Maltase-Glucoamylase

Deoxynojirimycin (DNJ) is the prototypical iminosugar and a dual inhibitor of ER α-glucosidase I (Ki: 1.0 µM) and II (Ki: 7 µM), plus intestinal maltase-glucoamylase (IC50 0.96 µM). Unlike acarbose, DNJ lacks α-amylase activity, ensuring results are not confounded by upstream starch digestion. Its potency at both MGAM domains exceeds that of miglitol, reducing false negatives in HTS. This parent scaffold retains broad glucosidase inhibition profiles lost upon N-alkylation (e.g., Miglustat). Order this essential chemical biology probe for glycoprotein processing, viral infectivity, and metabolic disorder research.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 19130-96-2; 73285-50-4
Cat. No. B15613964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynojirimycin
CAS19130-96-2; 73285-50-4
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
InChIKeyLXBIFEVIBLOUGU-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxynojirimycin (DNJ) Procurement Guide: Defining Baseline Characteristics for Preclinical Selection


Deoxynojirimycin (DNJ, CAS 19130-96-2) is a D-glucose analogue and the prototypical member of the iminosugar class of glycosidase inhibitors [1]. As a natural product isolated from mulberry leaves, DNJ functions as a competitive inhibitor of both intestinal α-glucosidases and endoplasmic reticulum (ER) processing α-glucosidases I and II, disrupting carbohydrate digestion and N-linked glycoprotein processing, respectively [2]. Its dual target profile distinguishes it from clinically approved α-glucosidase inhibitors like acarbose and miglitol, making it a critical chemical biology probe.

Why Deoxynojirimycin Cannot Be Interchanged with Generic α-Glucosidase Inhibitors in Critical Research


Substituting DNJ with another in-class α-glucosidase inhibitor like acarbose or miglitol based solely on mechanism of action is not scientifically valid due to profound differences in target enzyme selectivity, potency, and chemical scaffold behavior. Acarbose, a pseudo-tetrasaccharide, potently inhibits α-amylase, while DNJ demonstrates negligible activity against this enzyme, fundamentally altering the downstream physiological effects [1]. Miglitol, despite being a structural derivative, exhibits significantly lower molar potency at human intestinal maltase [2]. These divergent profiles directly impact experimental outcomes, making binding affinity or IC50 values non-transferable across compounds. The quantitative evidence below proves exactly where DNJ differs from its closest alternatives.

Deoxynojirimycin Differentiation Evidence: Head-to-Head Performance Data Against Key Comparators


Human Intestinal Maltase Potency: DNJ vs. Acarbose, Miglitol, and Voglibose

In a direct comparison using human small intestinal microsomes, deoxynojirimycin (DNJ) inhibited maltase activity with an IC50 of 0.96 µM and a Ki of 0.071 µM. This represents a 15.8-fold greater potency than acarbose (IC50: 15.2 µM, Ki: 2.6 µM) and a 3.9-fold greater potency than miglitol (IC50: 3.7 µM, Ki: 0.57 µM). Voglibose, another clinical comparator, showed an IC50 of 1.3 µM and a Ki of 0.17 µM [1]. The experiment was conducted using maltose as a substrate (74 mM) in maleate buffer (pH 6.0) at 37°C, with glucose oxidase-based detection.

Diabetes α-Glucosidase Maltase-Glucoamylase

Mammalian Intestinal Disaccharidase Selectivity Profile: DNJ vs. Acarbose and Miglitol

In a rat small intestinal brush border membrane preparation, deoxynojirimycin (DNJ) demonstrated a distinct selectivity profile, potently inhibiting sucrase (IC50: 0.12 µM) and isomaltase (IC50: 0.26 µM) while also affecting maltase (IC50: 0.67 µM). In contrast, acarbose showed significantly reduced activity against isomaltase (IC50: 645 µM) despite strong sucrase inhibition (IC50: 1.5 µM), and miglitol was substantially less potent on maltase (IC50: 8.2 µM) [1] [2]. This broad-spectrum disaccharidase inhibition by DNJ provides more complete carbohydrate blockade.

Intestinal Disaccharidases Selectivity Sucrase-Isomaltase

ER α-Glucosidase I Selectivity: DNJ vs. Castanospermine

Deoxynojirimycin (DNJ) inhibits both ER α-glucosidases I (Ki: 1.0 µM) and II (Ki: 7 µM), whereas the iminosugar castanospermine is characterized as a selective glucosidase I inhibitor with minimal activity toward glucosidase II [1] . This differential dual inhibition means DNJ blocks both glucose trimming steps in the ER, leading to retention of Glc₃Man₉GlcNAc₂ structures, while castanospermine primarily blocks only the first trimming step, with differing effects on glycoprotein quality control and viral morphogenesis.

Glycoprotein Processing Glucosidase I Iminosugar

α-Amylase Bypass: Defining the Advantage of DNJ over Acarbose

A comparative study in rat pancreatic homogenates demonstrated that 1-deoxynojirimycin (DNJ) derivatives, like the parent compound, do not inhibit α-amylase activity, whereas acarbose at a low concentration (4 µM) inhibited α-amylase by 68% [1]. This fundamental mechanistic distinction means that DNJ spares luminal starch digestion, limiting the substrate bulk delivered to the colon and potentially reducing the osmotic diarrhea associated with acarbose therapy.

α-Amylase Selectivity Gastrointestinal Tolerance

Maltase-Glucoamylase NtMGAM and CtMGAM Domain Inhibition Potency

Kinetic studies on recombinant N-terminal (NtMGAM) and C-terminal (CtMGAM) catalytic domains of human maltase-glucoamylase revealed that deoxynojirimycin (DNJ) was the most effective inhibitor among tested clinical agents, with Ki values of 1.41 µM (NtMGAM) and 2.04 µM (CtMGAM) [1]. This nanomolar-range activity at both catalytic domains distinguishes DNJ from miglitol and acarbose, supporting its utility as a pan-MGAM inhibitor probe.

Maltase-Glucoamylase Kinetics Ki

Deoxynojirimycin: Research and Industrial Applications Validated by Comparative Evidence


In Vitro Diabetes Model Agent: Maximal Postprandial Glucose Suppression Without α-Amylase Confounding

In carbohydrate challenge assays using Caco-2 cell monolayers or isolated intestinal segments, deoxynojirimycin (DNJ) at low micromolar concentrations (IC50 0.96 µM) completely blocks maltase and sucrase activity, simulating a maximal postprandial glucose suppression state [1]. The absence of α-amylase inhibition ensures that findings are not confounded by upstream starch digestion effects, a limitation inherent to acarbose-based controls [2].

N-Glycosylation Processing Probe: Dual Glucosidase I/II Blockade for Viral Morphogenesis Studies

When studying the role of ER α-glucosidases in viral glycoprotein maturation and infectivity, deoxynojirimycin (DNJ) provides complete blockade of both glucose trimming enzymes (Glucosidase I Ki: 1.0 µM; Glucosidase II Ki: 7 µM) [1]. This dual inhibition is critical for dengue virus (DENV), hepatitis B virus (HBV), and other enveloped viruses whose replication depends on both ER glucosidase steps. Castanospermine, a selective glucosidase I inhibitor, yields only partial inhibition of viral glycoprotein processing [2].

Intestinal Enzyme Selectivity Screening: Benchmark Inhibitor for Maltase-Glucoamylase Domain-Specific Assays

As the most potent inhibitor of both N-terminal (Ki: 1.41 µM) and C-terminal (Ki: 2.04 µM) domains of human maltase-glucoamylase (MGAM), deoxynojirimycin (DNJ) serves as the optimal positive control for high-throughput screening campaigns aimed at identifying novel domain-selective inhibitors [1]. Its potency exceeds that of miglitol, reducing the risk of false negatives in primary screens where low-affinity candidates might be missed.

Procurement Decision: When to Choose DNJ over N-butyl-DNJ (Miglustat)

For commercial procurement focused on glucosidase and glycosyltransferase inhibition profiling, deoxynojirimycin (DNJ) is the preferred starting scaffold over N-butyl-DNJ (Miglustat). DNJ retains broad-spectrum α-glucosidase I/II inhibition (Ki: 1.0 µM and 7 µM) [1], whereas N-alkylation shifts selectivity towards ceramide glucosyltransferase (Ki: 7.4 µM) and away from the core glucosidase targets [2]. Laboratories validating glucosidase inhibition should use the parent compound, DNJ, to ensure the intended pharmacological activity is preserved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxynojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.